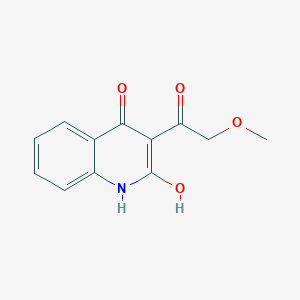![molecular formula C18H22N4O3 B8010508 ethyl 7-(3-hydroxyphenyl)-5-methyl-2-propan-2-yl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B8010508.png)
ethyl 7-(3-hydroxyphenyl)-5-methyl-2-propan-2-yl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 7-(3-hydroxyphenyl)-5-methyl-2-propan-2-yl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a novel compound belonging to the class of triazolopyrimidines. These compounds are known for their diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory properties .
Métodos De Preparación
The synthesis of ethyl 7-(3-hydroxyphenyl)-5-methyl-2-propan-2-yl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves the reaction of appropriate hydrazonoyl chlorides with ethyl 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate . The reaction conditions often include the use of solvents like chloroform and catalysts to facilitate the reaction. Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Ethyl 7-(3-hydroxyphenyl)-5-methyl-2-propan-2-yl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Hydrolysis: Hydrolysis reactions can occur in the presence of acids or bases, leading to the breakdown of the ester group into carboxylic acid and alcohol.
Aplicaciones Científicas De Investigación
Ethyl 7-(3-hydroxyphenyl)-5-methyl-2-propan-2-yl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Due to its antitumor properties, it is being investigated for potential use in cancer therapy.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of ethyl 7-(3-hydroxyphenyl)-5-methyl-2-propan-2-yl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and promoting apoptosis through the activation of caspase-3 . The compound may also interact with other cellular pathways, contributing to its overall biological activity.
Comparación Con Compuestos Similares
Ethyl 7-(3-hydroxyphenyl)-5-methyl-2-propan-2-yl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can be compared with other triazolopyrimidine derivatives, such as:
- Ethyl 7-methyl-1-(4-nitrophenyl)-5-phenyl-3-(thiophen-2-yl)-1,5-dihydro-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate
- Pyrazolo[3,4-d]pyrimidine derivatives
These compounds share similar core structures but differ in their substituents, leading to variations in their biological activities and chemical properties. The unique combination of functional groups in this compound contributes to its distinct biological activities and potential therapeutic applications.
Propiedades
IUPAC Name |
ethyl 7-(3-hydroxyphenyl)-5-methyl-2-propan-2-yl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c1-5-25-17(24)14-11(4)19-18-20-16(10(2)3)21-22(18)15(14)12-7-6-8-13(23)9-12/h6-10,15,23H,5H2,1-4H3,(H,19,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNMYGTRJUPMDHZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N=C(NN2C1C3=CC(=CC=C3)O)C(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N=C(NN2C1C3=CC(=CC=C3)O)C(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![8-(4-Hydroxyanilino)-7-[2-hydroxy-3-(4-methylphenoxy)propyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B8010426.png)
![2-[7-[3-(4-Chlorophenoxy)-2-hydroxypropyl]-1,3-dimethyl-2,6-dioxopurin-8-yl]sulfanylacetamide](/img/structure/B8010432.png)
![7-[3-(2,4-Dichlorophenoxy)-2-hydroxypropyl]-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione](/img/structure/B8010433.png)
![7-[3-(2,4-Dichlorophenoxy)-2-hydroxypropyl]-3-methyl-8-(2-methylpropylamino)purine-2,6-dione](/img/structure/B8010444.png)
![7-[3-(4-Chlorophenoxy)-2-hydroxypropyl]-3-methyl-8-(pyridin-3-ylmethylamino)purine-2,6-dione](/img/structure/B8010449.png)
![7-[3-(2,4-Dichlorophenoxy)-2-hydroxypropyl]-8-(2-hydroxypropylamino)-3-methylpurine-2,6-dione](/img/structure/B8010456.png)
![7-[3-(4-Chlorophenoxy)-2-hydroxypropyl]-8-(2-ethylpiperidin-1-yl)-3-methylpurine-2,6-dione](/img/structure/B8010459.png)
![7-[3-(2-Chlorophenoxy)-2-hydroxypropyl]-1,3-dimethyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione](/img/structure/B8010468.png)
![7-[2-Hydroxy-3-(5-methyl-2-propan-2-ylphenoxy)propyl]-3-methyl-8-(3-methylpiperidin-1-yl)purine-2,6-dione](/img/structure/B8010489.png)
![7-[3-(2,4-Dichlorophenoxy)-2-hydroxypropyl]-8-(furan-2-ylmethylamino)-3-methylpurine-2,6-dione](/img/structure/B8010492.png)

![3-[2-(1,5-dimethylpyrazol-4-yl)-2,3-dihydro-1H-1,5-benzodiazepin-4-yl]-4-hydroxy-6-methylpyran-2-one](/img/structure/B8010516.png)
![4-hydroxy-6-methyl-3-[2-[(E)-1-phenylprop-1-en-2-yl]-2,3-dihydro-1H-1,5-benzodiazepin-4-yl]pyran-2-one](/img/structure/B8010526.png)
![3-[2-(1-ethyl-5-methylpyrazol-4-yl)-2,3-dihydro-1H-1,5-benzodiazepin-4-yl]-4-hydroxy-6-methylpyran-2-one](/img/structure/B8010533.png)
